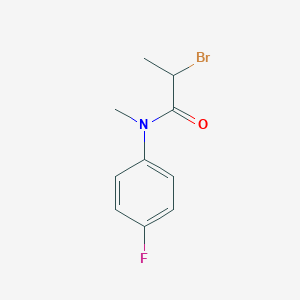

2-bromo-N-(4-fluorophenyl)-N-methylpropanamide

Descripción general

Descripción

2-bromo-N-(4-fluorophenyl)-N-methylpropanamide is an organic compound with the molecular formula C11H13BrFNO It is a derivative of propanamide, featuring a bromine atom at the second position, a fluorophenyl group, and a methyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoroaniline, which is reacted with bromoacetyl bromide to form 2-bromo-N-(4-fluorophenyl)acetamide.

Methylation: The intermediate 2-bromo-N-(4-fluorophenyl)acetamide is then methylated using methyl iodide in the presence of a base such as potassium carbonate to yield 2-bromo-N-(4-fluorophenyl)-N-methylacetamide.

Final Step: The final step involves the conversion of 2-bromo-N-(4-fluorophenyl)-N-methylacetamide to this compound through a reaction with propionic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-bromo-N-(4-fluorophenyl)-N-methylpropanamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of the compound can lead to the formation of N-oxide derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.

Major Products

Substitution: Formation of N-(4-fluorophenyl)-N-methylpropanamide derivatives.

Reduction: Formation of N-(4-fluorophenyl)-N-methylpropanamine.

Oxidation: Formation of N-(4-fluorophenyl)-N-methylpropanamide N-oxide.

Aplicaciones Científicas De Investigación

2-bromo-N-(4-fluorophenyl)-N-methylpropanamide is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the synthesis of agrochemicals and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the fluorophenyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The methyl group on the nitrogen atom enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparación Con Compuestos Similares

Similar Compounds

- 2-bromo-N-(4-fluorophenyl)butanamide

- 2-bromo-N-(2-fluorophenyl)butanamide

- 2-bromo-N-(2,5-dimethoxyphenyl)butanamide

Uniqueness

2-bromo-N-(4-fluorophenyl)-N-methylpropanamide is unique due to the presence of both a bromine atom and a fluorophenyl group, which confer distinct chemical properties and biological activities

Actividad Biológica

2-Bromo-N-(4-fluorophenyl)-N-methylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of both bromine and fluorine atoms in its structure contributes to its unique reactivity and biological interactions. The methyl group on the nitrogen enhances lipophilicity, facilitating membrane permeability.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and fluorophenyl group are essential for binding to active sites, leading to inhibition or modulation of enzymatic activities. Studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis in cancer cells .

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Interacts with specific enzymes, altering their activity. |

| Receptor Modulation | Binds to cellular receptors, influencing signal transduction pathways. |

| Lipophilicity Enhancement | Facilitates passage through biological membranes due to increased lipophilicity. |

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains, likely due to enzyme inhibition.

- Anticancer Effects : The compound has been explored for its ability to induce apoptosis in cancer cells, making it a candidate for further pharmacological studies.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Anticancer Activity : A study demonstrated that this compound could inhibit the growth of certain cancer cell lines by inducing apoptosis through mitochondrial pathways. The study highlighted its potential as a lead compound for developing anticancer agents .

- Enzyme Interaction Studies : Research focused on the compound's interaction with key metabolic enzymes revealed significant inhibition patterns that suggest a mechanism for its anticancer properties. The bromine and fluorine substituents were found to enhance binding affinity to these enzymes .

- Comparative Analysis : In comparisons with similar compounds, such as 2-bromo-N-(2-chloro-4-fluorophenyl)propanamide, it was noted that the unique combination of halogen substituents in this compound resulted in distinct biological activities, emphasizing its potential utility in drug design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-N-(4-fluorophenyl)-N-methylpropanamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves bromination of the parent amide. For analogous compounds like 2-bromo-N-(4-chlorophenyl)butanamide, brominating agents such as N-bromosuccinimide (NBS) or elemental bromine are used in inert solvents (e.g., dichloromethane or chloroform) under controlled temperatures (0–25°C) . Optimization includes:

- Solvent selection : Polar aprotic solvents enhance regioselectivity.

- Temperature control : Lower temperatures (e.g., 0°C) minimize side reactions like over-bromination.

- Stoichiometry : A 1.1–1.2 molar ratio of brominating agent to substrate reduces excess reagent waste.

- Example : For N-methylpropanamide derivatives, NBS in dichloromethane at 0°C achieved >75% yield in similar systems .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for characteristic signals:

- N–CH₃ singlet at δ 2.8–3.2 ppm.

- Fluorophenyl aromatic protons as a doublet (δ 7.1–7.4 ppm, J = 8–9 Hz) .

- ¹³C NMR : Brominated carbon at δ 35–40 ppm; carbonyl (C=O) at δ 165–170 ppm.

- Infrared Spectroscopy (IR) : C=O stretch at ~1650–1680 cm⁻¹; C–Br stretch at 550–600 cm⁻¹.

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., ~274 g/mol). Fragmentation patterns should show loss of Br (Δm/z = 79/81) and fluorophenyl groups.

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) predict reactivity and regioselectivity in the bromination of N-methylpropanamide derivatives?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps to identify preferred bromination sites. For example:

- Electrophilic bromination : The α-carbon to the carbonyl is favored due to resonance stabilization of the intermediate carbocation .

- Fluorophenyl effects : Electron-withdrawing fluorine substituents increase electrophilicity at the α-carbon, enhancing bromination efficiency.

Q. What challenges arise in interpreting crystallographic data for brominated amides, and how can they be resolved?

- Challenges :

- Disorder in bromine positions : Heavy atoms like Br may exhibit positional disorder in crystal lattices.

- Weak diffraction : Bromine’s high electron density can overshadow lighter atoms (e.g., fluorine).

- Solutions :

- High-resolution data : Use synchrotron radiation or low-temperature (100 K) data collection to improve resolution.

- Refinement constraints : Apply SHELXL restraints for anisotropic displacement parameters of Br and F atoms .

Q. How should researchers address discrepancies in reaction yields or unexpected byproducts during synthesis?

- Systematic troubleshooting :

Byproduct identification : Use LC-MS or GC-MS to detect impurities.

Kinetic profiling : Monitor reaction progress via in situ FTIR or Raman spectroscopy.

Solvent/base effects : Test alternatives (e.g., DMF for solubility, K₂CO₃ for acid scavenging).

Computational validation : Compare experimental outcomes with DFT-predicted pathways .

- Case study : For NBS-mediated bromination, trace moisture can hydrolyze the amide; rigorous drying of solvents/substrates improves yield .

Propiedades

IUPAC Name |

2-bromo-N-(4-fluorophenyl)-N-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO/c1-7(11)10(14)13(2)9-5-3-8(12)4-6-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMBOPZTWTLUXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1=CC=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.